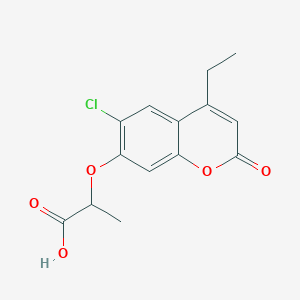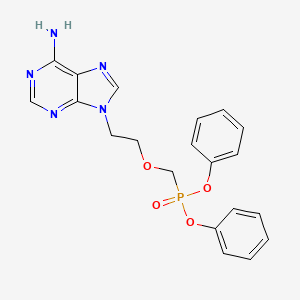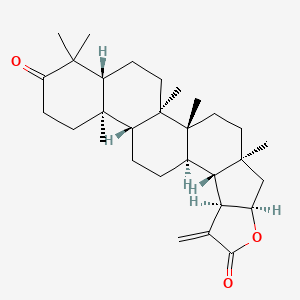
2,2-Difluoro-2-(fluorosulfonyl)acétate de méthyle
Vue d'ensemble
Description
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (DFSA) is an organofluoride compound with a variety of applications in the scientific research field. It is an important reagent for the synthesis of organic compounds, and its unique properties make it a valuable tool for laboratory experiments.
Applications De Recherche Scientifique
Trifluorométhylation des halogénoalcanes
Le 2,2-Difluoro-2-(fluorosulfonyl)acétate de méthyle est un réactif efficace pour la trifluorométhylation des halogénoalcanes {svg_1} {svg_2} {svg_3}. La trifluorométhylation est un type de réaction chimique où un groupe trifluorométhyle est introduit dans une molécule. Les halogénoalcanes sont souvent utilisés comme matières premières dans ce processus.
Perfluoroalkylations pour les iodures et bromures d'aryle
Ce composé est également un réactif largement applicable pour les perfluoroalkylations des iodures et bromures d'aryle {svg_4} {svg_5} {svg_6}. La perfluoroalkylation est un processus où un groupe perfluoroalkyle est introduit dans une molécule. Les iodures et bromures d'aryle sont couramment utilisés dans ces réactions.
Difluorocyclopropanation des alcènes
Le this compound peut être utilisé dans la difluorocyclopropanation des alcènes {svg_7}. Il s'agit d'un type de réaction chimique où un cycle difluorocyclopropane est formé à partir d'un alcène.
Mécanisme D'action
Target of Action
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) is primarily used as a reagent in the trifluoromethylation of alkyl halides . It is also a broadly applicable reagent for perfluoroalkylations for aryl iodides and bromides .
Mode of Action
Under specific high concentration and high temperature conditions, MDFA has been found to act as a very efficient source of difluorocarbene . It exhibits carbene reactivity characteristics comparable to those exhibited by trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) . In the presence of a demethylating reagent, such as iodide, MDFA releases difluorocarbene, which in the presence of triphenylphosphine forms difluoromethylene triphenylphosphonium ylide .
Result of Action
The result of MDFA’s action is the generation of difluorocarbene, a highly reactive species used in various chemical reactions . This can lead to the trifluoromethylation of alkyl halides and the perfluoroalkylation of aryl iodides and bromides .
Action Environment
The action of MDFA is influenced by environmental factors such as concentration and temperature . High concentrations and temperatures enhance its ability to act as a source of difluorocarbene . Safety precautions must be taken when handling MDFA due to its reactivity and potential hazards .
Safety and Hazards
“Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate” is classified as a flammable liquid and vapor . It causes severe skin burns and eye damage . It may cause respiratory irritation . The safety data sheet advises not to breathe dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling .
Orientations Futures
“Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate” has been studied for its effects in improving LiCoO2/graphite pouch Li-ion cell performance at high working voltage (4.45V) . It helps form a robust interface film with high lithium-ion conductivity, which will greatly reduce the interfacial impedance of cells . This suggests potential future applications in the field of lithium-ion batteries .
Analyse Biochimique
Biochemical Properties
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate plays a significant role in biochemical reactions due to its ability to introduce trifluoromethyl groups into organic molecules. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-fluorine bonds, which are crucial in medicinal chemistry and agrochemicals . The nature of these interactions often involves the activation or inhibition of specific enzymes, leading to the modification of substrates and the formation of desired products.
Molecular Mechanism
At the molecular level, Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating them, depending on the context . This binding often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces. The compound’s ability to introduce trifluoromethyl groups also leads to changes in gene expression, as it can interact with DNA and RNA molecules, influencing transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate change over time. The compound is relatively stable under recommended storage conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that its effects on cellular function can persist, with some changes becoming more pronounced over time. For example, prolonged exposure to this compound can lead to cumulative changes in gene expression and cellular metabolism, which may have lasting impacts on cell function.
Dosage Effects in Animal Models
The effects of Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing the stability and activity of certain proteins . At high doses, it can exhibit toxic or adverse effects, including skin and eye burns, gastrointestinal tract burns, and respiratory tract burns . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes that catalyze the formation of carbon-fluorine bonds, leading to the production of fluorinated metabolites . These metabolic pathways can affect the overall metabolic flux and levels of specific metabolites, influencing cellular function and behavior.
Transport and Distribution
Within cells and tissues, Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution can also be influenced by its chemical properties, such as hydrophobicity and molecular size, which affect its ability to diffuse through biological membranes.
Subcellular Localization
The subcellular localization of Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may accumulate in the nucleus, where it can interact with DNA and RNA molecules, or in the cytoplasm, where it can modulate enzyme activity and protein interactions. These localization patterns are essential for understanding the compound’s biochemical effects and mechanisms of action.
Propriétés
IUPAC Name |
methyl 2,2-difluoro-2-fluorosulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O4S/c1-10-2(7)3(4,5)11(6,8)9/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJCAQADCPTHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(F)(F)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338209 | |
| Record name | Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
680-15-9 | |
| Record name | Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 2,2-DIFLUORO-2-(FLUOROSULFONYL)ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate a viable alternative to Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) in difluorocarbene generation?
A: [] Research has shown that under specific high-concentration, high-temperature conditions, Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) can effectively act as a difluorocarbene source. Its reactivity in these conditions is comparable to that of TFDA, a well-established reagent for this purpose. For instance, MDFA successfully converted the highly unreactive n-butyl acrylate to difluorocyclopropane with a 76% yield, demonstrating its efficacy.
Q2: How does Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate facilitate the synthesis of 1,1-difluoroalkenes?
A: [] Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate can act as a precursor to an in situ source of difluoromethylene triphenylphosphonium ylide. This ylide can then participate in a Wittig-type reaction with aldehydes or activated ketones, leading to the formation of 1,1-difluoroalkenes in good yields.
Q3: Are there applications of Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate beyond its use as a difluorocarbene source?
A: While primarily recognized for its difluorocarbene generation capabilities, research suggests potential applications of Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate in other areas. For example, studies have investigated its potential as a novel electrolyte additive for high-voltage lithium cobalt oxide/graphite pouch lithium-ion cells.
Q4: Has the use of Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate been explored in trifluoromethylation reactions?
A: Yes. Research indicates that Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, in conjunction with copper (I) iodide and tetrabutylammonium iodide, can mediate the trifluoromethylation of 1-aryl-4-iodo-1,2,3-triazoles.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-chloro-7-propan-2-yloxy-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-4-one](/img/structure/B1205164.png)
![Methyl (1R,2R,4S)-4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1205166.png)
![3,8,12,16-Tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B1205167.png)
![1-(2-Furanyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylthio)ethanone](/img/structure/B1205171.png)



![N-[3-carbamoyl-5-[diethylamino(oxo)methyl]-4-methyl-2-thiophenyl]carbamic acid methyl ester](/img/structure/B1205177.png)


![2-[(11S,13S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B1205182.png)

